molecular formula C16H20N2O8 B1669919 Disuccinimidyl suberate CAS No. 58628-80-3

Disuccinimidyl suberate

Cat. No.: B1669919
CAS No.: 58628-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

DDS is a noncleavable and membrane permeable crosslinker, reacting with primary amines at pH 7-9.

Scientific Research Applications

Protein Crosslinking

DSS is primarily used for protein crosslinking , which is essential for studying protein interactions and structural biology. It facilitates the formation of stable crosslinks between proteins, allowing researchers to investigate complex protein networks and transient interactions. This application is particularly useful in:

  • Immunoprecipitation : Crosslinking proteins to maintain interactions before cell lysis.
  • Crosslinking Mass Spectrometry : Enhancing the understanding of protein structure and organization by stabilizing interactions during analysis .

Bioconjugation

In bioconjugation , DSS plays a crucial role by enabling the attachment of biomolecules such as drugs or imaging agents to proteins or antibodies. This enhances the therapeutic efficacy and specificity of treatments. Key applications include:

  • Targeted Drug Delivery : Conjugating therapeutic agents to antibodies for more precise targeting of diseased cells.
  • Diagnostic Imaging : Linking imaging agents to proteins for improved visualization in medical diagnostics .

Vaccine Development

DSS is instrumental in vaccine research , particularly in conjugating antigens to carrier proteins. This process improves immune responses and stability of vaccines. Notable applications involve:

  • Conjugate Vaccines : Enhancing the immunogenicity of polysaccharide antigens by linking them to protein carriers using DSS.
  • Stability Studies : Evaluating the stability of vaccine formulations through crosslinking .

Cellular Studies

Researchers utilize DSS for cellular studies , where it aids in investigating cellular mechanisms and signaling pathways. Applications include:

  • Crosslinking Cellular Components : Allowing detailed analysis of cellular interactions and dynamics.
  • Studying Signal Transduction : Understanding how signals are transmitted within cells by stabilizing protein complexes involved in signaling pathways .

Material Science

In the field of material science , DSS contributes to the development of biomaterials with enhanced properties. Its applications include:

  • Biocompatible Materials : Creating materials suitable for medical implants through effective protein immobilization.
  • Mechanical Property Enhancement : Improving the mechanical strength and durability of biomaterials through crosslinking .

Case Study 1: Crosslinking Hemoglobin

A study demonstrated that DSS effectively crosslinked hemoglobin with bovine serum albumin, resulting in a stable polymerized form (polyHb). This modification altered the oxygen affinity of hemoglobin, showcasing potential applications in blood substitutes .

Case Study 2: Enhanced Crosslink Identification

Research utilizing high-field asymmetric waveform ion mobility spectrometry showed that using DSS significantly boosted crosslink identification rates by up to 100%, indicating its effectiveness in improving analytical techniques for studying protein interactions .

Q & A

Q. Basic: What is the chemical mechanism of DSS in protein crosslinking, and how does its spacer arm influence experimental outcomes?

DSS is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (ε-amino groups of lysine residues or N-termini) to form stable amide bonds. Its spacer arm (11.4 Å, derived from an 8-carbon suberate backbone) determines the maximum distance between crosslinked residues (~30 Å between lysine side chains). This spacing is critical for capturing transient or flexible interactions in proteins, as demonstrated in ribosomal protein studies . For example, DSS enabled mapping of Sdo1p-ribosome interactions by linking lysine residues within the permissible distance range .

Methodological Tip :

  • Buffer Compatibility : Use pH 7.5 (range 6.5–8.5) to optimize NHS ester reactivity. Avoid amine-containing buffers (e.g., Tris, glycine) during crosslinking to prevent quenching .

Q. Basic: How should DSS be prepared and quenched in cell-based crosslinking experiments?

DSS is water-insoluble and requires dissolution in organic solvents like DMSO or DMF (e.g., 50 mg/mL in DMSO) before dilution into aqueous reaction buffers. Post-crosslinking, reactions are quenched with 50 mM Tris-HCl (pH 7.5) for 30 minutes to block unreacted NHS esters .

Example Protocol :

Dissolve DSS in DMSO (stock: 50 mM).

Add to cell lysates (final concentration: 1–5 mM) and incubate at 4°C for 2 hours.

Quench with Tris-HCl and analyze via SDS-PAGE or western blot .

Q. Advanced: How do researchers optimize DSS concentration to balance crosslinking efficiency and toxicity?

Optimal DSS concentration depends on target protein abundance, lysine accessibility, and experimental context (in vitro vs. cell-based). For CHO cell lysates, concentrations of 1–5 mM are typical, but higher doses may induce non-specific crosslinking or cytotoxicity .

Troubleshooting :

  • Under-crosslinking : Increase DSS concentration or incubation time.
  • Over-crosslinking : Reduce DSS concentration, shorten reaction time, or use lower temperatures (4°C). Validate with negative controls (e.g., no crosslinker) .

Q. Advanced: How can DSS-based crosslinking be integrated with mass spectrometry (MS) to study protein complexes?

DSS is widely used in crosslinking mass spectrometry (XL-MS) to identify proximal residues in protein complexes. Post-crosslinking, proteins are digested with trypsin, and crosslinked peptides are enriched and analyzed via LC-MS/MS. For example, DSS provided structural restraints for mitochondrial protein conformations in situ, revealing flexibility in heat shock protein substrates .

Key Steps :

Crosslink proteins with DSS (1–2 mM, 30 minutes).

Digest with trypsin/Lys-C.

Enrich crosslinked peptides using size-exclusion chromatography.

Analyze using high-resolution MS (e.g., Orbitrap) .

Q. Advanced: How does DSS enable analysis of protein oligomerization states, and what are common pitfalls?

DSS stabilizes transient oligomers by covalently linking subunits. In α-synuclein studies, DSS trapped dimers and a ~57 kDa species (putative trimer/tetramer) in cells. However, denaturing gels alone cannot resolve oligomer stoichiometry unambiguously; MS or mutagenesis is required for validation .

Experimental Design :

  • Use cell-permeable DSS to crosslink native oligomers in live cells.
  • Combine SDS-PAGE with MS to identify crosslinked residues and infer oligomer composition .

Q. Advanced: How can DSS crosslinking resolve contradictions in protein interaction data?

Conflicting interaction data often arise from dynamic or weak interactions. DSS stabilizes these interactions for detection. For instance, DSS crosslinking confirmed Stat1-Stat2 heterodimer formation in uPA-stimulated VSMCs, which was undetectable by co-immunoprecipitation alone .

Validation Strategy :

Crosslink cells under physiological conditions.

Immunoprecipitate complexes and detect crosslinked partners via western blot.

Use site-directed mutagenesis (e.g., lysine-to-arginine) to validate interaction interfaces .

Q. Advanced: What are the limitations of DSS in mapping ligand-receptor interactions?

DSS crosslinking localizes interaction sites but requires epitope mapping for precision. In EGF receptor studies, DSS linked EGF’s N-terminus to Lys-336, identified through endoproteinase digestion and antibody epitope analysis .

Method :

Crosslink ligand-receptor complexes (e.g., 125I-EGF + receptor).

Digest with proteases (e.g., Glu-C) to generate fragments.

Use domain-specific antibodies or MS to identify crosslinked regions .

Q. Advanced: How does DSS compare to other crosslinkers like BS3 or Sulfo-SMCC in structural studies?

Parameter DSS BS3 Sulfo-SMCC
SolubilityOrganic solventsWater-solubleWater-soluble
Spacer Arm11.4 Å11.4 Å16.1 Å
ReactivityAmine-to-amineAmine-to-amineAmine-to-thiol
ToxicityModerateLowLow
ApplicationsIntracellular complexesExtracellular targetsBioconjugation (e.g., antibody-drug conjugates)

DSS is preferred for intracellular studies due to membrane permeability, while BS3/Sulfo-SMCC suit extracellular targets .

Q. Advanced: How can DSS improve antibody-oligonucleotide conjugation strategies?

DSS activates amino-modified oligonucleotides for covalent coupling to antibodies. In one protocol, DSS reacts with ssDNA amines, forming NHS-activated DNA that conjugates to antibody lysine residues. This modular approach enables high-yield conjugates for applications like proximity ligation assays .

Protocol :

Incubate amino-DNA with DSS (250 equivalents) in pH 8.5 buffer.

Purify DSS-activated DNA via HPLC.

Mix with antibodies (pH 7.5) for 2 hours.

Purify conjugates using size-exclusion columns .

Q. Advanced: How do researchers address crosslinking-induced artifacts in structural models?

Crosslinking artifacts (e.g., non-physiological conformations) are mitigated by:

  • Multi-angle validation : Combine XL-MS with cryo-EM or X-ray crystallography.
  • Comparative modeling : Crosslink distance restraints (e.g., <30 Å) refine protein models against PDB structures .
  • Conflict analysis : Cluster crosslinks to distinguish conformational states from random noise .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name N-Hydroxysuccinimide suberic acid ester
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Retrosynthesis Analysis

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